molecular formula C7H11ClF3NO2 B11877771 Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B11877771
M. Wt: 233.61 g/mol
InChI Key: RQQYZTONTAQRGS-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 1821794-05-1) is a chiral pyrrolidine derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position and a methyl ester (-COOCH₃) at the 3-position of the pyrrolidine ring, with a hydrochloride counterion. Its molecular formula is C₈H₁₁ClF₃NO₂, and it has a molecular weight of 233.62 g/mol . This compound is primarily used as a building block in medicinal chemistry for synthesizing bioactive molecules, leveraging its stereochemical diversity and the electron-withdrawing properties of the -CF₃ group to enhance metabolic stability and lipophilicity in drug candidates .

Properties

Molecular Formula

C7H11ClF3NO2

Molecular Weight

233.61 g/mol

IUPAC Name

methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-11-3-5(4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H

InChI Key

RQQYZTONTAQRGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Asymmetric Michael Addition/Hydrogenative Cyclization

A stereoselective approach leverages organocatalytic asymmetric Michael addition followed by hydrogenative cyclization. In this method, 1,1,1-trifluoromethylketones react with nitroolefins under mild conditions using cinchona alkaloid-derived catalysts (e.g., 10 mol% loading), achieving Michael adducts with >90% enantiomeric excess (ee) . Catalytic hydrogenation of the adducts over palladium on carbon (Pd/C) in methanol at 50°C yields 2-trifluoromethylpyrrolidines, which are further functionalized via esterification.

For Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate, the intermediate undergoes regioselective carboxylation at the 3-position using methyl chloroformate in the presence of triethylamine. Subsequent treatment with hydrochloric acid in diethyl ether generates the hydrochloride salt with 85–92% overall yield .

Halogen Exchange and Nucleophilic Substitution

A scalable route involves halogen exchange on trichloromethylpyridine precursors. Starting with 2-hydroxy-4-trifluoromethylpyridine, phosphorus pentachloride (PCl₅) in dimethylformamide (DMF) at room temperature facilitates chlorination, forming 2,3-dichloro-5-(trichloromethyl)pyridine . Vapor-phase fluorination with hydrogen fluoride (HF) at 300–400°C replaces chlorine atoms with fluorine, yielding 4-trifluoromethylpyridine intermediates .

The pyrrolidine ring is constructed via nucleophilic substitution: 4-trifluoromethylpyridine reacts with methyl glycinate in acetonitrile under reflux, catalyzed by potassium iodide (KI). Cyclization occurs at 100–120°C over 6–8 hours, producing the pyrrolidine core . Esterification with methyl iodide in dichloromethane and subsequent HCl quench affords the hydrochloride salt with 78% purity post-distillation .

Cyclocondensation of Trifluoromethyl Building Blocks

Trifluoroacetaldehyde ethyl hemiacetal serves as a key synthon. Reaction with p-toluenesulfonamide in the presence of TiCl₄ generates N-(2,2,2-trifluoro-1-ethoxyethyl)tosylamide, which undergoes ene reactions with alkenes to form linear adducts . Acid-mediated cyclization (e.g., trifluoromethanesulfonic acid) at 80°C induces pyrrolidine ring closure, introducing the trifluoromethyl group at the 4-position .

Esterification is achieved via transesterification: the carboxylic acid intermediate reacts with methanol and thionyl chloride (SOCl₂), yielding the methyl ester. Hydrochloride salt formation is completed by bubbling HCl gas through an ethyl acetate solution, achieving 89% yield .

Stereospecific Synthesis of (3R,4R)- and (3S,5S)-Isomers

For enantiomerically pure products, chiral auxiliaries or resolving agents are employed. (3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is synthesized via enzymatic resolution using porcine liver esterase, which selectively hydrolyzes the (R)-ester . The free acid is methylated with dimethyl sulfate (DMS) in acetone, followed by HCl treatment to isolate the hydrochloride salt .

Alternatively, asymmetric hydrogenation of α,β-unsaturated esters using Ru-BINAP catalysts achieves >95% ee. For example, hydrogenation of methyl 4-(trifluoromethyl)pyrrolidine-3-acrylate at 60 psi H₂ pressure produces the (3S,5S)-isomer, which is converted to the hydrochloride salt via ion exchange .

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Purity
Asymmetric CyclizationHigh enantioselectivity (>90% ee)Requires expensive organocatalysts85–92%≥97%
Halogen ExchangeScalable for industrial productionHigh-temperature fluorination hazards78%89%
CyclocondensationUtilizes stable trifluoromethyl precursorsMulti-step purification needed75–80%91%
Stereospecific SynthesisDelivers enantiopure productsEnzymatic resolution increases cost88–90%≥99%

Optimization Strategies

  • Catalyst Screening : KI in diglyme improves nucleophilic substitution rates by reducing activation energy .

  • Solvent Effects : Ethers like anisole enhance methylamine solubility, minimizing side reactions during cyclization .

  • Temperature Control : Maintaining 100–120°C during ring closure prevents racemization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is primarily utilized in the synthesis of pharmaceuticals. Its structural characteristics allow it to act as an important intermediate for developing drugs targeting neurological disorders. The trifluoromethyl group contributes to improved metabolic stability, making compounds derived from it more effective and longer-lasting in biological systems .

Case Study: Neurological Drug Development

Research has highlighted the compound's role in synthesizing novel therapeutic agents for conditions such as Alzheimer's disease. The incorporation of the trifluoromethyl group has been shown to enhance the lipophilicity of molecules, facilitating better blood-brain barrier penetration and improving pharmacokinetic profiles .

Agricultural Chemistry

In the realm of agrochemicals, this compound is employed in formulating pesticides and herbicides. The trifluoromethyl moiety increases the lipophilicity of these compounds, allowing for better absorption and efficacy in plant tissues. This characteristic is particularly beneficial for developing more effective pest control agents that require lower application rates .

Table 1: Efficacy of Trifluoromethyl-Containing Agrochemicals

Compound NameApplication TypeEfficacyReference
Trifluoroacetyl herbicideHerbicideHigh
Trifluoromethyl pesticideInsecticideModerate

Material Science

The compound is also utilized in material science, particularly in developing advanced polymers and coatings. Its properties enhance durability and resistance to environmental degradation, making it suitable for applications in protective coatings and high-performance materials .

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices significantly improves thermal stability and mechanical properties. This enhancement is crucial for applications requiring robust materials under extreme conditions .

Research Reagents

As a reagent, this compound plays a vital role in organic synthesis. It facilitates the exploration of new chemical pathways and the synthesis of complex molecules, proving invaluable for researchers investigating novel compounds .

Table 2: Summary of Research Applications

Application AreaSpecific UseImpact
Pharmaceutical ChemistryIntermediate for drug synthesisEnhanced metabolic stability
Agrochemical FormulationPesticide and herbicide developmentImproved efficacy
Material ScienceDevelopment of advanced polymersIncreased durability
Organic SynthesisReagent for creating complex moleculesFacilitates exploration of pathways

Mechanism of Action

The mechanism of action of methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

  • (3R,4R)-Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 2140264-93-1):
    • This enantiomer shares the same substituents but differs in stereochemistry. The (3R,4R) configuration may lead to distinct biological activity or pharmacokinetic profiles compared to the (3S,4S) form .
    • Molecular Weight : 233.62 g/mol (identical to the (3S,4S) isomer) .

Substituent Variations

Aromatic Substituents
  • trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 1236862-40-0): Replaces the -CF₃ group with a 4-fluorophenyl ring. Molecular Formula: C₁₂H₁₅ClFNO₂; Molecular Weight: 259.71 g/mol .
  • Methyl (3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 1244781-14-3):

    • Features a 2,4-difluorophenyl substituent, enhancing steric bulk and electronic effects.
    • Molecular Weight : 277.69 g/mol .
Aliphatic Substituents
  • (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride (CAS: 1260603-24-4): Substitutes -CF₃ with a methyl group and uses an ethyl ester. Molecular Formula: C₈H₁₆ClNO₂; Molecular Weight: 193.67 g/mol .

Ring Size Variations

  • Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride: A six-membered piperidine ring instead of pyrrolidine. Molecular Formula: C₇H₁₂ClF₂NO₂ (estimated). Piperidine derivatives generally exhibit enhanced conformational flexibility compared to pyrrolidines, affecting binding kinetics .

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride 1821794-05-1 C₈H₁₁ClF₃NO₂ 233.62 -CF₃, -COOCH₃ Drug intermediates
(3R,4R)-Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride 2140264-93-1 C₈H₁₁ClF₃NO₂ 233.62 -CF₃, -COOCH₃ (different stereochemistry) Stereoselective synthesis
trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride 1236862-40-0 C₁₂H₁₅ClFNO₂ 259.71 4-fluorophenyl, -COOCH₃ Kinase inhibitors
Methyl (3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride 1244781-14-3 C₁₂H₁₄ClF₂NO₂ 277.69 2,4-difluorophenyl, -COOCH₃ Antibacterial agents
(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride 1260603-24-4 C₈H₁₆ClNO₂ 193.67 -CH₃, -COOCH₂CH₃ Peptidomimetics

Biological Activity

Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a synthetic compound with potential biological activities that are currently under investigation. This article explores its biological activity, synthesis, and potential applications based on recent studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₅ClF₃NO₂ and a molecular weight of 197.16 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is characterized by:

  • Trifluoromethyl group at the 4-position
  • Carboxylate ester at the 3-position

These structural elements contribute to its unique reactivity and potential biological activity, particularly in pharmacology.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial and fungal strains. Research indicates that it could act as an inhibitor for certain enzymes, including Bruton's tyrosine kinase (BTK), which is significant in B-cell signaling pathways. Inhibition of BTK is being explored as a therapeutic strategy for B-cell malignancies.

Enzyme Inhibition

The compound may also inhibit specific enzymes involved in various biological processes. For instance, studies have suggested that compounds with similar trifluoromethyl groups can enhance lipophilicity, potentially improving bioavailability and binding affinity to receptors .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be between 3.12 and 12.5 µg/mL, indicating significant antibacterial activity compared to control substances like ciprofloxacin .

Case Study 2: Enzyme Inhibition Analysis

Another research effort focused on the inhibition of BTK by this compound. The study revealed that compounds with similar structures could effectively reduce BTK activity, suggesting potential therapeutic applications in treating B-cell malignancies .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes including asymmetric hydrogenation and ring-opening reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.

Comparative Analysis

Compound Name Structural Features Unique Aspects
Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylatePyrrolidine structure with trifluoromethyl groupPotential enzyme inhibitor
Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylateContains difluoromethyl instead of trifluoromethylDifferent biological activity profile
Pyrrolidine-3-carboxylic acidNo trifluoromethyl groupMore polar; different reactivity

This table highlights the unique aspects of this compound compared to similar compounds, emphasizing its potential for diverse biological activities.

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